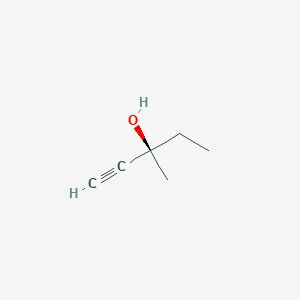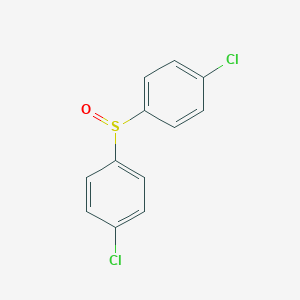
4-Chlorophényl sulfoxyde
Vue d'ensemble
Description
4-Chlorophenyl sulfoxide is an organic compound with the molecular formula C12H8Cl2OS. It is characterized by the presence of a sulfoxide group attached to a chlorinated phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Applications De Recherche Scientifique
4-Chlorophenyl sulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials, including polymers and composites.
Mécanisme D'action
Result of Action
The molecular and cellular effects of 4-Chlorophenyl sulfoxide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact 4-chlorophenyl sulfoxide is currently lacking . Potential factors of interest could include pH, temperature, and the presence of other interacting molecules.
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound might interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence various biochemical reactions.
Cellular Effects
It has been suggested that this compound might have protective effects against oxidative stress in certain cell types . Specifically, it was found that treatment with a similar compound protected SH-SY5Y cells against hydrogen peroxide-induced oxidative stress .
Molecular Mechanism
It has been suggested that this compound might interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence the activity of these enzymes and lead to changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that this compound might have protective effects against oxidative stress in certain cell types
Metabolic Pathways
It has been suggested that this compound might interact with enzymes involved in glutathione metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of 4-chlorophenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, yielding the desired sulfoxide product.
Industrial Production Methods: In industrial settings, the production of 4-chlorophenyl sulfoxide often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorophenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of 4-chlorophenyl sulfoxide can lead to the formation of 4-chlorophenyl sulfone.
Reduction: Reduction reactions can convert the sulfoxide back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: 4-Chlorophenyl sulfone.
Reduction: 4-Chlorophenyl sulfide.
Substitution: Various substituted phenyl sulfoxides.
Comparaison Avec Des Composés Similaires
4-Chlorophenyl sulfoxide can be compared with other similar compounds, such as:
4-Chlorophenyl sulfide: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.
4-Chlorophenyl sulfone: The fully oxidized form of the sulfoxide, with different chemical properties and reactivity.
Phenyl sulfoxide: Lacks the chlorine substituent, resulting in different reactivity and applications.
Uniqueness: 4-Chlorophenyl sulfoxide is unique due to the presence of both the sulfoxide group and the chlorine substituent, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and research applications.
Propriétés
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYFISADIZFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022205 | |
| Record name | 4-Chlorophenyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-42-5 | |
| Record name | 1,1′-Sulfinylbis[4-chlorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfoxide, bis(p-chlorophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorophenyl) sulfoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorophenyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-chlorophenyl)sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorophenyl sulfoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J573M24A77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chlorophenyl sulfoxide in modifying reduced graphene oxide?
A1: 4-chlorophenyl sulfoxide acts as a modifier for reduced graphene oxide (rGO) aerogels. [, ]. Research indicates that it plays a crucial role in the self-assembly process during the synthesis of the 4-chlorophenyl sulfoxide modified rGO (4CS-rGO) composite under basic reduction-oxidation conditions []. This modification significantly influences the adsorption properties of the resulting aerogel.
Q2: How does the 4CS-rGO composite interact with metal ions like Pd(II) and Pt(IV)?
A2: The 4CS-rGO composite exhibits interesting adsorption behaviors towards both palladium(II) (Pd(II)) and platinum(IV) (Pt(IV)) ions []. The adsorption of Pd(II) is strongly influenced by pH, with higher pH values leading to increased adsorption efficiency, likely due to electrostatic interactions. The maximum adsorption efficiency for Pd(II) was observed at pH 12 [].
Q3: What insights do dielectric studies provide about the molecular behavior of 4-chlorophenyl sulfoxide?
A3: Dielectric absorption studies of 4-chlorophenyl sulfoxide incorporated into a polystyrene matrix reveal information about its molecular relaxation processes []. The enthalpy of activation for molecular relaxation of 4-chlorophenyl sulfoxide is relatively high (around 60-78 kJ mol−1), suggesting that significant energy is required for the molecule to reorient itself within the matrix []. This information can be useful for understanding its behavior in various materials and applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


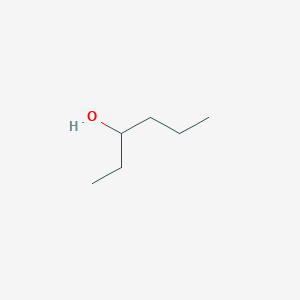

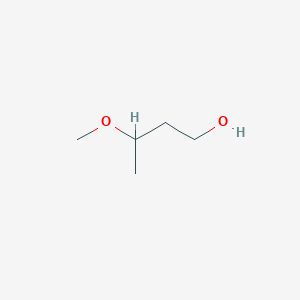
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)

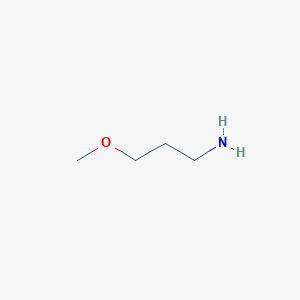
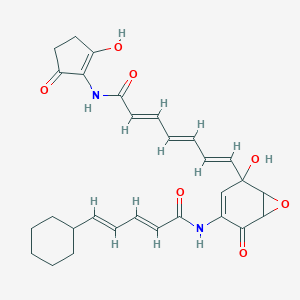

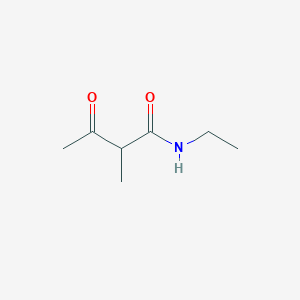


![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)
